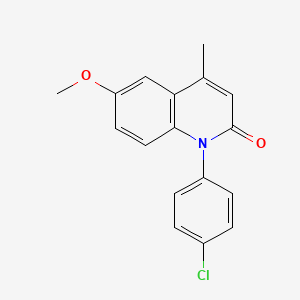
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a methyl group
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinoline derivatives with different substituents, which can be further utilized in various applications.
Scientific Research Applications
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one can be compared with other similar compounds, such as:
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: Known for its antioxidant and anti-inflammatory properties.
(RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Used in coordination chemistry with platinum complexes.
Properties
CAS No. |
61298-19-9 |
|---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-17(20)19(13-5-3-12(18)4-6-13)16-8-7-14(21-2)10-15(11)16/h3-10H,1-2H3 |
InChI Key |
WKRCXRFXBQWUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


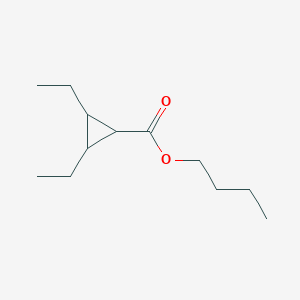
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
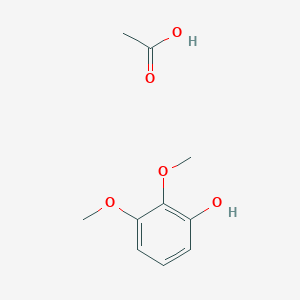
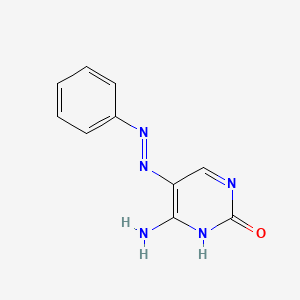
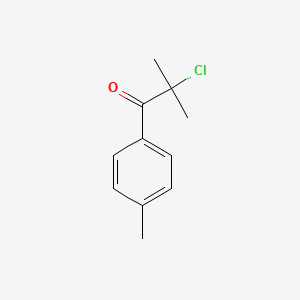
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
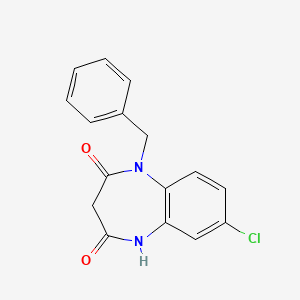
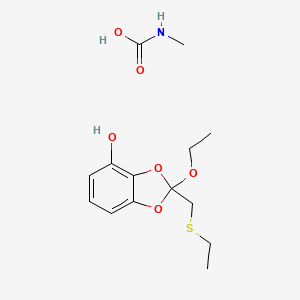
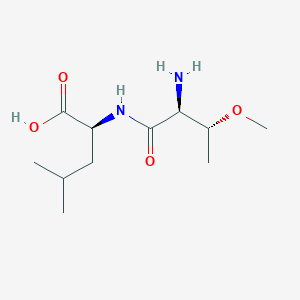

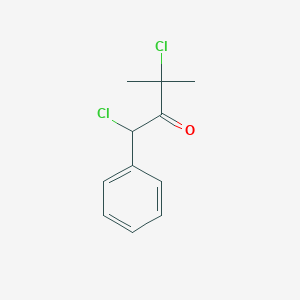
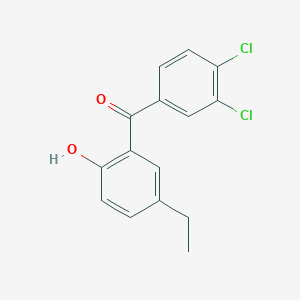
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
